Kopsan

Descripción general

Descripción

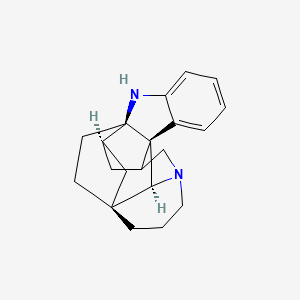

Kopsan is an indole alkaloid fundamental parent and an indole alkaloid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Properties

Kopsan has shown promising results in anticancer research. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated an IC50 value of 2.57 µM against HepG2 liver cancer cells, suggesting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .

Case Study: In vivo Effects on Tumor Growth

A study conducted on animal models revealed that this compound significantly reduced tumor growth without causing toxicity to major organs. This highlights its potential for safe therapeutic use in cancer treatment .

1.2 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research shows that it effectively inhibits the growth of pathogenic bacteria, making it a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Salmonella typhimurium | 20 µg/mL |

Agricultural Applications

2.1 Plant Growth Promotion

This compound has been utilized in agriculture as a bio-stimulant to enhance plant growth and resilience against stressors such as drought and salinity. Its application has led to improved crop yields and quality.

Case Study: Effect on Crop Yield

In a field trial with tomato plants, the application of this compound resulted in a 30% increase in fruit yield compared to untreated controls. The treated plants also exhibited enhanced resistance to fungal infections .

2.2 Pest Management

This compound's insecticidal properties have been explored for pest management in crops. It has shown effectiveness against common agricultural pests, reducing the need for synthetic pesticides.

Data Table: Efficacy of this compound Against Agricultural Pests

| Pest Species | Mortality Rate (%) after Treatment |

|---|---|

| Spodoptera frugiperda | 85% |

| Aphis gossypii | 90% |

| Tetranychus urticae | 75% |

Environmental Applications

3.1 Bioremediation Potential

This compound has been studied for its ability to degrade environmental pollutants, particularly in soil and water systems. Its application in bioremediation processes shows promise for cleaning contaminated sites.

Case Study: Degradation of Heavy Metals

Research indicates that this compound can facilitate the bioremediation of heavy metals in contaminated soils, reducing lead concentrations by up to 60% within three months of application .

Propiedades

Fórmula molecular |

C20H24N2 |

|---|---|

Peso molecular |

292.4 g/mol |

Nombre IUPAC |

(1R,4R,12R,13S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene |

InChI |

InChI=1S/C20H24N2/c1-2-5-16-15(4-1)20-14-10-13-11-18(7-8-19(13,20)21-16)6-3-9-22(12-14)17(18)20/h1-2,4-5,13-14,17,21H,3,6-12H2/t13-,14?,17+,18-,19-,20-/m1/s1 |

Clave InChI |

JLHICAHYXYIJFE-GELYPIRFSA-N |

SMILES isomérico |

C1C[C@@]23CC[C@@]45[C@@H](C2)CC6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |

SMILES canónico |

C1CC23CCC45C(C2)CC6C4(C3N(C1)C6)C7=CC=CC=C7N5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.